Cas no 923200-20-8 (2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate)

2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate is a fluorinated carbamate derivative with potential applications in pharmaceutical and agrochemical research. Its structure incorporates both trifluoroethyl and difluorophenyl moieties, which may enhance metabolic stability and bioavailability. The presence of multiple fluorine atoms contributes to increased lipophilicity and improved binding affinity in target interactions. This compound is particularly useful as an intermediate in the synthesis of more complex molecules, offering versatility in medicinal chemistry and crop protection formulations. Its well-defined chemical properties make it suitable for controlled reactions, ensuring reproducibility in research and development processes. The compound is typically handled under standard laboratory conditions, with stability under inert atmospheres.
2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate structure
923200-20-8 structure
商品名:2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate
CAS番号:923200-20-8
MF:C9H6NO2F5
メガワット:255.141
CID:3108767
PubChem ID:16226839

2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate 化学的及び物理的性質

名前と識別子

    • 2,2,2-trifluoroethyl 2,4-difluorophenylcarbamate
    • CHEMBL4919324
    • Z55292554
    • EN300-16353
    • AKOS001294312
    • 2,2,2-trifluoroethylN-(2,4-difluorophenyl)carbamate
    • DTXSID801216991
    • 2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate
    • CS-0235867
    • G36904
    • 923200-20-8
    • 2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate
    • インチ: InChI=1S/C9H6F5NO2/c10-5-1-2-7(6(11)3-5)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16)
    • InChIKey: ATPSBSXDXBFCBE-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 255.03186924Da
  • どういたいしつりょう: 255.03186924Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 271
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 38.3Ų

2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-16353-0.5g
2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate
923200-20-8 95%
0.5g
$175.0 2023-07-02
TRC
B589220-100mg
2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate
923200-20-8
100mg
$ 95.00 2022-06-07
Enamine
EN300-16353-0.05g
2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate
923200-20-8 95%
0.05g
$64.0 2023-07-02
Enamine
EN300-16353-1.0g
2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate
923200-20-8 95%
1.0g
$256.0 2023-07-02
Enamine
EN300-16353-10.0g
2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate
923200-20-8 95%
10.0g
$1101.0 2023-07-02
Enamine
EN300-16353-0.1g
2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate
923200-20-8 95%
0.1g
$66.0 2023-07-02
Aaron
AR019PO3-100mg
2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate
923200-20-8 95%
100mg
$116.00 2025-02-08
Aaron
AR019PO3-10g
2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate
923200-20-8 95%
10g
$1539.00 2024-07-18
1PlusChem
1P019PFR-10g
2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate
923200-20-8 95%
10g
$1423.00 2024-04-20
Enamine
EN300-16353-10000mg
2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate
923200-20-8 95.0%
10000mg
$1101.0 2023-09-22

2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate 関連文献

2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamateに関する追加情報

Introduction to 2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate (CAS No. 923200-20-8)

2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate, identified by its Chemical Abstracts Service (CAS) number 923200-20-8, is a fluorinated carbamate compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of fluorine atoms, which are strategically incorporated to enhance metabolic stability, binding affinity, and overall pharmacological activity. The structural motif of 2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate combines a trifluoroethyl group with a carbamate moiety linked to a 2,4-difluorophenyl ring, creating a molecule with potential applications in drug discovery and development.

The significance of fluorine substitution in pharmaceutical compounds has been well-documented in numerous scientific studies. Fluorine atoms can influence various physicochemical properties of molecules, including lipophilicity, polarizability, and electronic distribution. These modifications often lead to improved pharmacokinetic profiles, such as enhanced bioavailability and prolonged half-life. In the case of 2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate, the trifluoroethyl group contributes to increased lipophilicity, while the 2,4-difluorophenyl ring introduces additional electronic effects that can modulate receptor interactions. Such structural features make this compound a promising candidate for further investigation in the development of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have facilitated the rational design of fluorinated carbamates with tailored biological activities. Studies have demonstrated that the presence of fluorine atoms can alter the conformational flexibility and electronic properties of molecules, thereby affecting their interaction with biological targets. For instance, computational studies on analogs of 2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate have revealed insights into how fluorine substitution can enhance binding affinity to enzymes and receptors involved in critical biological pathways. These findings underscore the importance of fluorinated compounds in modern drug design and highlight the potential of 923200-20-8 as a lead structure for further optimization.

The pharmaceutical industry has increasingly recognized the value of fluorinated compounds in developing next-generation drugs. Fluorinated molecules are known for their ability to improve drug efficacy and reduce side effects. For example, many successful drugs on the market contain one or more fluorine atoms in their structure. The incorporation of fluorine into carbamate-based scaffolds has been particularly fruitful in generating compounds with anti-inflammatory, anticancer, and antimicrobial properties. Given these precedents, 2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate represents an intriguing candidate for further exploration in therapeutic applications.

In vitro studies have begun to explore the biological activity of 923200-20-8. Initial experiments suggest that this compound exhibits moderate activity against certain enzymatic targets relevant to inflammation and cancer progression. The trifluoroethyl group appears to play a crucial role in modulating the compound's interaction with these targets by influencing its binding orientation and electronic properties. Additionally, the 2,4-difluorophenyl ring contributes to steric hindrance and electronic effects that may enhance selectivity over off-target proteins. These preliminary findings warrant further investigation into the potential therapeutic utility of this compound.

The synthesis of 923200-20-8 involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of fluorine atoms often necessitates specialized synthetic methodologies to ensure high yield and purity. Advances in synthetic chemistry have enabled the efficient preparation of complex fluorinated molecules using transition-metal catalysis and other innovative techniques. These advancements have made it feasible to explore more sophisticated derivatives of 923200-20-8, potentially leading to new drug candidates with improved pharmacological profiles.

The impact of fluorine substitution on drug metabolism is another critical aspect that has been extensively studied. Fluorinated compounds can exhibit altered metabolic pathways compared to their non-fluorinated counterparts due to changes in electronic distribution and steric effects. Understanding these metabolic interactions is essential for optimizing drug candidates for clinical use. In the case of 923200-20-8, future studies should focus on elucidating its metabolic fate and identifying any potential liabilities related to degradation or activation processes.

The regulatory landscape for fluorinated pharmaceuticals is evolving as more data becomes available on their safety and efficacy. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for assessing the risks associated with fluorinated compounds. As such,the development pathway for new drugs containing fluorine atoms must carefully navigate these regulatory requirements to ensure patient safety and product approval.

In conclusion,923200-20-8, or more formally known asCAS No 923200-20-8, represents a promising area of research in pharmaceutical chemistry。 Its unique structural features,including both trifluoroethyl and 24diflurophenyl groups,make it an attractive candidate for further exploration。 Ongoing studies aim to uncover its full pharmacological potential,and future work will likely focus on optimizing its synthetic routes,biological activity,and metabolic profile。 As our understanding of fluorochemistry continues to advance,compounds likeCAS No 923200-20-8will undoubtedly play an important role in shapingthe futureof drug discovery。

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